3-Azi-1-methoxybutylgalactopyranoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-ethoxy-6-(hydroxymethyl)-2-methoxy-3-(3-methyldiazirin-3-yl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O7/c1-4-19-11(18-3)10(17,9(2)12-13-9)8(16)7(15)6(5-14)20-11/h6-8,14-17H,4-5H2,1-3H3/t6-,7+,8+,10+,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVLEGUUMDCMIJ-FBUNLNBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(C(C(C(C(O1)CO)O)O)(C2(N=N2)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@]1([C@]([C@H]([C@H]([C@H](O1)CO)O)O)(C2(N=N2)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151776 | |
| Record name | 3-Azi-1-methoxybutylgalactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117405-74-0 | |
| Record name | 3-Azi-1-methoxybutylgalactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117405740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Azi-1-methoxybutylgalactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Azi 1 Methoxybutylgalactopyranoside and Analogues
Established Synthetic Pathways of 3-Azi-1-methoxybutylgalactopyranoside
The primary starting material for the glycan portion of the target molecule is 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide, also known as acetobromo-α-D-galactose. nih.gov This compound is a widely utilized glycosyl donor in carbohydrate synthesis, particularly for Koenigs-Knorr type glycosylation reactions. chemsynlab.comsigmaaldrich.com The acetyl groups serve as protecting groups for the hydroxyl functions of the galactose ring, preventing unwanted side reactions, while the bromide at the anomeric position (C1) acts as a good leaving group, facilitating the formation of a new glycosidic bond. chemsynlab.com
This precursor is typically a white crystalline solid derived from galactose and acetic anhydride. chemsynlab.comsigmaaldrich.com Its stability and reactivity make it an important intermediate for the synthesis of a wide range of glycoside derivatives and complex oligosaccharides. chemsynlab.com
| Property | Value | Reference |
|---|---|---|
| CAS Number | 3068-32-4 | sigmaaldrich.com |
| Molecular Formula | C₁₄H₁₉BrO₉ | sigmaaldrich.com |
| Molecular Weight | 411.20 g/mol | sigmaaldrich.com |
| Appearance | White to off-white powder | sigmaaldrich.com |
| Application | Glycosyl donor for Koenigs-Knorr type galactosylation | chemsynlab.comsigmaaldrich.com |
The documented synthesis of 3-Azi-1-methoxybutyl β-D-galactopyranoside from acetobromo-α-D-galactose is accomplished in four principal steps. nih.gov While the specific reagents for each step in this exact synthesis are proprietary to the original research, the sequence follows a logical pathway common in carbohydrate chemistry for creating photoaffinity labels. The key transformations include:
Glycosylation: The first step involves the reaction of 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide with an appropriate alcohol precursor of the aglycone (the non-sugar portion). This reaction, typically a Koenigs-Knorr condensation, forms the β-glycosidic linkage and attaches the protected galactose to the aglycone spacer.
Introduction of the Photoactive Group: The aglycone portion is chemically modified to introduce the diazirine ring. The diazirine is the photoactivatable functional group that, upon UV irradiation, forms a highly reactive carbene intermediate capable of forming covalent bonds. ontosight.ai
Deprotection: The acetyl protecting groups on the galactose ring are removed, typically through a Zemplén deacetylation using a catalytic amount of sodium methoxide (B1231860) in methanol. This step is crucial to expose the free hydroxyl groups of the galactose moiety, which are essential for its specific recognition and binding by galactose-binding proteins. ontosight.ai
Purification: Following the reaction sequence, the final product is purified using chromatographic techniques to ensure high purity for its use in biochemical assays.
Strategies for Isotopic Labeling and Functionalization of this compound
To enhance the utility of chemical probes, they are often modified with isotopic labels for detection or functionalized to alter their properties. These strategies are critical for quantitative analysis and expanding the scope of their application in biological research.
Isotopic labeling is a cornerstone of modern biochemical research, allowing for the sensitive detection and quantification of molecules in complex biological systems. nih.gov For this compound, tritium (B154650) (³H), a radioactive isotope of hydrogen, has been successfully incorporated to facilitate its detection in photoaffinity labeling experiments. nih.gov
Specifically, 3-Azi-1-methoxybutyl β-D-(4-³H)galactopyranoside was synthesized. nih.gov The tritium label at the C4 position of the galactose ring allows researchers to track the molecule and, after photolysis and covalent cross-linking, identify which proteins or protein subunits have been labeled. nih.gov The high specific activity of tritium makes it an ideal tracer for studying low-concentration biomolecular interactions, such as those in receptor binding assays. nih.gov General methods for tritium labeling include metal-catalyzed hydrogen isotope exchange and the reduction of precursors with tritium gas or tritiated hydrides. nih.govdtu.dk
The development of modified analogues of a probe like this compound is a common strategy to optimize its performance for specific research goals. While specific analogues of this compound are not widely reported in the literature, modifications could be rationally designed to improve several key properties:
Binding Affinity and Specificity: Altering the structure of the galactose moiety or the length and composition of the aglycone spacer arm could enhance binding affinity and specificity for a target protein.
Photochemical Properties: The diazirine group can be substituted with other photoactivatable groups, such as aryl azides or benzophenones, which have different activation wavelengths and reaction kinetics.
The goal of creating such analogues is to develop a toolkit of probes that can be used to investigate different aspects of a biological system with greater precision.
Mechanism of Action As a Photoaffinity Label
Photochemistry of the Diazirine Moiety within 3-Azi-1-methoxybutylgalactopyranoside
The core of the photoaffinity labeling process is the light-induced transformation of the diazirine ring. This three-membered ring containing two nitrogen atoms is relatively stable in the dark but undergoes efficient decomposition upon irradiation. rsc.orgnih.gov
When this compound is exposed to UV light, typically in the range of 350-380 nm, the diazirine moiety absorbs a photon. nih.gov This absorption provides the energy to break the weak carbon-nitrogen and nitrogen-nitrogen bonds within the ring, leading to the irreversible extrusion of a molecule of nitrogen gas (N₂). iris-biotech.de The primary product of this photodecomposition is a highly reactive and short-lived species known as a carbene. rsc.orgnih.gov
The generation of this carbene intermediate is the crucial step in the photoaffinity labeling process. nih.gov Diazirines are favored as carbene precursors due to their enhanced chemical stability in the dark and their high photochemical responsiveness compared to other precursors like diazo compounds. rsc.org
It is important to note that a potential side reaction during photolysis is the isomerization of the diazirine into a linear diazo compound. nih.govnih.gov This diazo isomer is generally less reactive than the carbene but can still contribute to labeling, sometimes with different selectivity. researchgate.net
Once generated, the carbene intermediate is extremely reactive and has a very short lifetime, often on the nanosecond scale. thieme-connect.com This high reactivity allows it to insert into a wide variety of chemical bonds that are abundant in biological macromolecules like proteins. nih.gov The carbene can react with:
X-H bonds: It readily inserts into O-H, N-H, S-H, and even C-H bonds found in amino acid side chains and the polypeptide backbone. nih.govnih.gov
Unsaturated bonds: It can also add across double and triple bonds.
This broad reactivity is a key advantage of diazirine-based labels, as it minimizes bias towards specific types of amino acids, allowing for the labeling of a wider range of targets. wikipedia.org However, the carbene is not entirely indiscriminate. Studies have shown that alkyl diazirines may preferentially label acidic amino acids, a tendency that is pH-dependent and suggests a potential contribution from the diazo intermediate. researchgate.net In contrast, aryl-fluorodiazirines tend to exhibit labeling patterns more reflective of a pure carbene intermediate. The selectivity of the carbene generated from this compound will be influenced by the specific local environment at the binding site.
| Intermediate | Primary Reaction Type | Typical Target Bonds in Proteins | Relative Lifetime |
|---|---|---|---|
| Singlet Carbene | Insertion, Addition | C-H, O-H, N-H, S-H | Very Short (~ns) |
| Diazo Isomer | Nucleophilic Attack | Acidic Residues (e.g., Asp, Glu) | Longer-lived |
Covalent Bond Formation with Target Biomolecules
The ultimate goal of photoaffinity labeling is to create a stable, covalent link between the probe (this compound) and its biological target. This is achieved through the reactions of the photogenerated carbene.
The principle of proximity-dependent labeling is fundamental to the technique's success. creative-proteomics.comnih.gov Because the carbene intermediate is highly reactive and has a very short lifetime, it can only react with molecules in its immediate vicinity. thieme-connect.com When this compound is bound to its target biomolecule, the photogenerated carbene will be formed directly within the binding site. Consequently, the carbene is most likely to react with and form a covalent bond with an amino acid residue within that binding site. nih.gov
Any unbound probes that are photolyzed in the bulk solvent will react rapidly with water or buffer components and be quenched, preventing them from labeling non-target molecules. nih.gov This proximity requirement ensures that the labeling is highly specific to the authentic binding partner, providing a "snapshot" of the molecular interaction. wikipedia.org
The conditions used for UV irradiation can significantly impact the outcome of a photoaffinity labeling experiment. acs.org Careful optimization is required to maximize the specific labeling of the target while minimizing non-specific labeling and potential photodamage to the biological sample. wikipedia.org
Key parameters include:
Wavelength: The UV light source should emit at a wavelength that is strongly absorbed by the diazirine (typically ~350-365 nm) but minimally absorbed by proteins and nucleic acids to avoid damage. nih.govacs.org
Irradiation Time and Intensity: The duration and power of the UV exposure determine the extent of diazirine activation. Insufficient irradiation will lead to low labeling efficiency. Conversely, excessive irradiation can increase non-specific labeling and cause damage to the target biomolecule. nih.govthieme-connect.com The optimal time is often determined empirically by monitoring the decay of the diazirine's UV absorbance. researchgate.net
Temperature: Experiments are typically conducted at low temperatures (e.g., 4 °C) to maintain the stability of the biological sample during irradiation. thieme-connect.com
Solvent/Buffer Composition: The chemical environment can affect the reactivity of the carbene and its diazo isomer. For instance, the presence of nucleophilic scavengers in the buffer can help quench carbenes generated from unbound probes, thereby reducing background labeling. acs.org
| Parameter | Effect on Labeling Efficiency | Effect on Labeling Specificity | Considerations |
|---|---|---|---|
| UV Wavelength | High at λmax (~355 nm) of diazirine | Higher specificity when avoiding protein/nucleic acid absorbance | Longer wavelengths can reduce potential sample damage. |
| Irradiation Time | Increases with time, then plateaus | May decrease with excessive time due to non-specific reactions | Should be optimized to ensure complete activation of the probe. |
| Light Intensity | Increases with higher intensity | Can decrease if it leads to sample heating or damage | Requires careful control to maintain sample integrity. |
| Sample Temperature | Generally lower efficiency at very low temperatures | Higher specificity at low temperatures due to reduced molecular motion | Crucial for maintaining the stability of biological targets. |
Applications in Investigating Biomolecular Interactions
Elucidation of Protein-Ligand Interactions
Photoaffinity labeling with probes like 3-Azi-1-methoxybutylgalactopyranoside provides direct evidence of biomolecular interactions within a native biological context. researchgate.netharvard.edu The technique is adept at capturing both stable and transient interactions that are often difficult to study using other methods. By mimicking a natural ligand (galactose), the probe can first bind non-covalently to a specific protein's active or binding site. Subsequent photoactivation locks this interaction in place through a stable covalent bond, enabling researchers to map binding sites and identify previously unknown binding partners. mdpi.com
Lectins are a diverse class of proteins that bind specifically to carbohydrates and play crucial roles in various biological processes. vectorlabs.comresearchgate.net Photoactivatable glycopeptides and sugar analogs are highly effective tools for studying these interactions with a high degree of specificity. nih.gov Probes such as this compound can be used to target galactose-specific lectins. The probe initially occupies the lectin's carbohydrate-recognition domain (CRD) due to the galactose moiety. Photoactivation then results in covalent attachment, which can be used to map the binding site or identify the lectin from a complex protein mixture. nih.gov This process is highly specific; covalent labeling is inhibited by the presence of competing, natural galactose sugars, confirming that the interaction occurs at the intended binding site. nih.gov
Below is a table of common galactose-binding lectins that represent potential targets for labeling with this compound.
| Lectin Name | Abbreviation | Source Organism | Specificity |
| Ricinus communis Agglutinin I | RCA I | Castor bean (Ricinus communis) | Binds terminal β-D-galactose and N-acetylgalactosamine |
| Peanut Agglutinin | PNA | Peanut (Arachis hypogaea) | Binds Galβ(1-3)GalNAc (T-antigen) |
| Jacalin | Jackfruit (Artocarpus integrifolia) | Binds to the T-antigen | |
| Galectins | Various (mammalian) | Family of proteins that bind β-galactosides |
This table presents examples of galactose-binding lectins that could be studied using galactose-based photoaffinity probes.
The interaction between antibodies and their corresponding antigens is fundamental to the adaptive immune response. When the antigen is a carbohydrate, as in the case of antigalactan antibodies, photoaffinity probes can be used to dissect the specifics of this recognition. This compound can serve as a synthetic hapten, mimicking the galactose epitope recognized by the antibody. By introducing the probe into the antibody's binding site (paratope) and activating it with UV light, a covalent bond can be formed. This allows for the precise identification of the amino acid residues within the paratope that are critical for antigen binding, providing detailed structural insights into the antibody-antigen interaction.
Membrane Biology and Cell Surface Glycoconjugate Research
Glycoconjugates, which include glycoproteins and glycolipids, are key components of the cell surface and mediate a vast array of cellular processes, including cell-cell recognition, signaling, and adhesion. Due to their complexity and the often-transient nature of their interactions, studying the binding partners of these molecules is challenging. Photoactivatable sugar analogs that can be metabolically incorporated into cellular glycans or used as external probes offer a powerful solution. semanticscholar.org
This compound can be used as a probe to "fish" for the binding partners of galactose-containing cell surface molecules. When added to living cells, the probe can bind to proteins or lipids that recognize terminal galactose residues on glycoproteins or glycolipids. Upon photoactivation, the probe crosslinks to these binding partners. The resulting covalently linked complexes can then be isolated and analyzed, typically using mass spectrometry, to identify the previously unknown interacting proteins. nih.govnih.gov This strategy has been successfully used to identify receptors and other binding partners for a variety of cell-surface glycans.
The following table lists examples of protein types that could potentially be identified as binding partners using this methodology.
| Protein Class | Potential Function | Example |
| Lectins | Cell adhesion, immune signaling | Galectins, C-type lectins |
| Transmembrane Receptors | Signal transduction | Growth factor receptors |
| Adhesion Molecules | Cell-cell and cell-matrix interactions | Integrins, Cadherins |
| Pathogen Proteins | Host-cell recognition and entry | Viral hemagglutinins, bacterial toxins |
This table illustrates the types of binding partners for cell-surface glycoconjugates that can be identified with photoaffinity labeling techniques.
Glycosylation, the attachment of sugar chains to proteins, is a critical post-translational modification that affects the structure and function of most membrane receptors. The glycan portions of these receptors often act as ligands for other proteins or modulate the receptor's conformation and ability to cluster on the cell membrane. By using a galactose-based photoaffinity probe, researchers can investigate which membrane receptors interact with galactose-binding proteins. nih.gov Covalently trapping these interactions allows for the study of how glycan binding influences receptor dimerization, clustering, and subsequent downstream signaling pathways. nih.gov This provides crucial information on how glycosylation patterns regulate the activity of receptors involved in processes ranging from immune responses to developmental biology.
Development of Novel Biochemical Assays
The development of robust biochemical assays is essential for drug discovery and diagnostics. bellbrooklabs.comthermofisher.com The unique ability of photoaffinity probes like this compound to form specific, covalent linkages with their targets can be leveraged to design novel assay platforms. For instance, an assay could be developed to screen for inhibitors of a specific lectin-carbohydrate interaction. In such a setup, the probe's covalent attachment to the lectin would generate a stable signal. The reduction of this signal in the presence of a test compound would indicate that the compound successfully competed with the probe for the lectin's binding site. This approach offers a direct and unambiguous readout that is well-suited for high-throughput screening applications. bellbrooklabs.com Furthermore, these probes can be used to develop diagnostic tools to detect or quantify the presence of specific carbohydrate-binding proteins in biological samples. mdpi.com
Assay Design for Characterizing Binding Properties of Galactose-Binding Proteins
The design of assays utilizing this compound to characterize GBPs involves several key steps. Initially, the probe is incubated with a biological sample, such as a cell lysate or a purified protein mixture, to allow for binding to target proteins. Subsequent exposure to UV light activates the azido group, leading to the formation of a covalent crosslink with the GBP. The resulting covalently linked complexes can then be detected and quantified.
A common assay format is a competitive binding assay. In this setup, a known GBP is incubated with a labeled version of this compound (e.g., with a fluorescent tag or biotin). The displacement of the probe by a competing, non-labeled galactose-containing ligand can be measured, providing quantitative data on the binding affinity of the competitor.
| Assay Component | Purpose | Example |
| Photoactivatable Probe | Mimics natural galactose and forms a covalent bond with binding partners upon UV activation. | This compound |
| Biological Sample | Contains the galactose-binding proteins of interest. | Cell lysate, purified galectins |
| UV Light Source | Activates the azido group on the probe to initiate crosslinking. | 365 nm UV lamp |
| Detection Method | Allows for the visualization and quantification of crosslinked complexes. | Western blotting, fluorescence imaging |
In Vitro and Cellular Context Applications of Photoactivatable Probes
The versatility of this compound allows for its use in both controlled in vitro settings and more complex cellular environments.
In in vitro applications, the probe can be used with purified proteins or protein mixtures to confirm direct binding interactions and to characterize the binding kinetics. For instance, researchers can determine the binding affinity (Kd) of a specific galectin for galactose by using this probe in competition assays.
In a cellular context , this compound can be introduced to living cells. Due to its structural similarity to natural sugars, it can be taken up by cells and participate in metabolic pathways. This allows for the labeling of GBPs in their native environment, providing a more accurate picture of their interactions within the cell. These cellular applications are crucial for understanding the roles of GBPs in dynamic processes such as cell signaling and trafficking.
Interactome Mapping and Target Identification Studies
A significant advantage of photoactivatable probes like this compound is their utility in unbiased, discovery-based research aimed at mapping the complete set of interactions for a particular molecule (the interactome) and identifying novel binding partners.
Proteome-Wide Identification of Binding Partners
To identify the full spectrum of proteins that interact with galactose within a cell, this compound can be used in proteome-wide studies. In a typical workflow, a biotin-tagged version of the probe is introduced to cell lysates. After photo-crosslinking, the biotinylated probe-protein complexes are captured using streptavidin-coated beads. The captured proteins are then eluted and identified using mass spectrometry. This approach allows for the unbiased identification of a wide range of GBPs, including previously unknown interactors.
| Step | Description |
| 1. Probe Incubation | A biotinylated version of this compound is incubated with a cell lysate. |
| 2. UV Crosslinking | The mixture is exposed to UV light to covalently link the probe to its binding partners. |
| 3. Affinity Purification | The biotin-tagged complexes are captured using streptavidin-coated beads. |
| 4. Elution | The captured proteins are released from the beads. |
| 5. Mass Spectrometry | The eluted proteins are identified and quantified by mass spectrometry. |
Resolution and Characterization of Specific Binding Sites
Beyond identifying binding partners, this compound can aid in pinpointing the specific binding sites of these interactions. After crosslinking and purification of the probe-protein complex, the protein is subjected to enzymatic digestion, breaking it into smaller peptide fragments. The peptide fragment that is covalently attached to the probe can then be identified by mass spectrometry. This provides valuable information about the specific amino acid residues that constitute the galactose-binding pocket of the protein.
This detailed structural information is critical for understanding the molecular basis of the interaction and for the rational design of drugs that can modulate the activity of these proteins.
Methodological Approaches for Analyzing 3 Azi 1 Methoxybutylgalactopyranoside Labeling Outcomes
Proteomics-Based Strategies for Target Identification and Validation
Proteomics serves as the foundational approach for identifying the unknown protein targets of 3-Azi-1-methoxybutylgalactopyranoside. After covalently trapping its binding partners through photoactivation, proteomics workflows are employed to isolate and identify these specific proteins from the vast excess of unlabeled biomolecules in a cell lysate or tissue sample. escholarship.orgnih.gov
Mass Spectrometry for Protein Identification and Quantification
Mass spectrometry (MS) is the cornerstone technology for identifying proteins captured by photoaffinity labeling. nih.gov The general workflow involves the proteolytic digestion of the entire protein mixture, containing both labeled and unlabeled proteins, into smaller peptides. These peptide mixtures are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In this process, peptides are separated by chromatography and then ionized and introduced into the mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). It then selects individual peptides for fragmentation and measures the m/z of the resulting fragments (MS2 scan). The fragmentation pattern provides sequence information that can be matched against protein databases to identify the original protein. nih.gov
The covalent attachment of this compound to a target protein results in a characteristic mass shift in the modified peptide, which can be used to pinpoint not only the target protein but also the specific site of interaction. nih.govtandfonline.com Quantitative proteomic strategies, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, can be used to distinguish specifically labeled proteins from non-specific background contaminants by comparing the abundance of identified proteins between experimental and control samples.
Table 1: Representative Data from a Hypothetical Mass Spectrometry Analysis of Proteins Labeled with this compound
This table illustrates the type of output generated from a quantitative proteomics experiment designed to identify specific binding partners. Proteins with a high fold change and low p-value are considered high-confidence targets.
| Protein ID | Gene Name | Fold Change (Labeled vs. Control) | p-value | Peptide with Mass Shift |
| P08195 | GALE | 15.2 | 0.0001 | VTLNEK |
| P16284 | LGALS3 | 12.8 | 0.0005 | NWGR |
| Q08380 | PRKCSH | 9.5 | 0.0012 | FGAN*VTK |
| P62937 | PPIA | 1.1 | 0.4567 | (none) |
| P02768 | ALB | 0.9 | 0.8912 | (none) |
Enrichment Techniques for Labeled Biomolecules
Due to the typically low abundance of specific targets, an enrichment step is often necessary to isolate the labeled biomolecules before MS analysis. This is facilitated by incorporating a second functional handle into the photoaffinity probe, often an alkyne group, which allows for bioorthogonal "click" chemistry reactions. nih.govresearchgate.net
The azide (B81097) group of this compound itself can be used for this purpose. After the probe has been crosslinked to its protein targets, the entire proteome is treated with a reagent containing a terminal alkyne linked to an affinity tag, such as biotin. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction specifically ligates the biotin tag to the captured probe. nih.govacs.org The biotinylated protein complexes can then be selectively enriched from the complex mixture using streptavidin-coated beads. tue.nl After washing away non-specifically bound proteins, the enriched targets are eluted and prepared for mass spectrometry analysis. This enrichment strategy significantly improves the sensitivity and specificity of target identification. researchgate.netacs.org
Structural Elucidation Techniques for Labeled Complexes
Once protein targets have been identified, the next step is to characterize the structure of the ligand-protein complex. This provides detailed insights into the binding mode, the specific amino acids involved in the interaction, and any conformational changes that occur upon binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution at atomic resolution. nih.govduke.edu One common NMR method is Chemical Shift Perturbation (CSP) mapping. In this experiment, a 2D spectrum (e.g., ¹H-¹⁵N HSQC) of an isotopically labeled protein target is recorded in the absence and presence of this compound. nih.govunivr.it The binding of the ligand to the protein will cause changes in the local chemical environment for specific amino acid residues at or near the binding site, resulting in shifts of their corresponding peaks in the NMR spectrum. univr.it By mapping these shifted residues onto the protein's structure, the binding interface can be identified. nih.gov
For a more detailed structural model, Nuclear Overhauser Effect (NOE) experiments can be performed. NOEs provide through-space distance information between protons that are close to each other (< 5 Å), both within the protein and between the protein and the bound ligand. nih.gov These distance restraints can be used to calculate a high-resolution 3D structure of the protein-ligand complex. acs.org
Table 2: Illustrative Chemical Shift Perturbation (CSP) Data for a Target Protein upon Binding to this compound
This table shows hypothetical data from an NMR titration experiment. Significant chemical shift changes for specific residues (e.g., Trp-68, Asn-70) indicate their involvement in the binding interface.
| Residue Number | Amino Acid | CSP (ppm) | Location in Protein Structure |
| 45 | Val | 0.02 | Surface Loop |
| 68 | Trp | 0.35 | Binding Pocket |
| 69 | Gly | 0.11 | Hinge Region |
| 70 | Asn | 0.28 | Binding Pocket |
| 92 | Lys | 0.01 | Distal Alpha-Helix |
Fluorescence Spectroscopy in Binding and Conformational Studies
Fluorescence spectroscopy is a highly sensitive method used to study binding affinity and conformational changes associated with protein-ligand interactions. jst.go.jpnih.govlboro.ac.uk These studies can be performed by monitoring the intrinsic fluorescence of the protein, typically from tryptophan residues, or by using an extrinsically labeled fluorescent probe. jst.go.jp
When this compound binds to a target protein, it may alter the environment of nearby tryptophan residues, leading to a change in their fluorescence intensity or emission wavelength (a spectral shift). By titrating the protein with increasing concentrations of the ligand and monitoring these changes, the binding affinity (dissociation constant, Kd) can be determined. lboro.ac.uk
Alternatively, fluorescence polarization (FP) or anisotropy assays can be employed. researchgate.netrsc.org In this technique, a fluorescently tagged version of the galactopyranoside probe is used. When the small, rapidly tumbling fluorescent probe is excited with polarized light, it emits depolarized light. Upon binding to a large protein, its tumbling rate slows dramatically, and it emits light that is more polarized. This change in polarization can be measured to quantify the extent of binding and determine the binding affinity. rsc.org
Biochemical Assays for Functional Characterization
Identifying a binding partner and its structure is critical, but understanding the functional consequence of this interaction is the ultimate goal. Biochemical assays are essential for validating the interaction and determining whether the binding of this compound modulates the protein's activity. portlandpress.comacs.org
The specific assays depend on the function of the identified target protein. For example, if the target is an enzyme, enzyme activity assays would be conducted in the presence and absence of the compound to determine if it acts as an inhibitor or an activator. If the target is a receptor, a competitive binding assay could be performed. youtube.com In this type of assay, a known ligand for the receptor (which is often radiolabeled or fluorescently labeled) is incubated with the receptor in the presence of increasing concentrations of this compound. A decrease in the signal from the known ligand indicates that the galactopyranoside is competing for the same binding site. youtube.comwikipedia.org Other relevant assays could include surface plasmon resonance (SPR) to measure the kinetics of binding and dissociation or isothermal titration calorimetry (ITC) to determine the thermodynamic parameters of the interaction. acs.orgnih.gov These functional assays are crucial for validating the biological relevance of the interactions identified through proteomic and structural studies.
In-Depth Analysis of this compound Labeling: Methodological Approaches
The study of ligand-receptor interactions and the modulation of enzymatic activity are fundamental to understanding complex biological processes. Photoaffinity labeling has emerged as a powerful tool in these investigations, allowing for the covalent modification of target proteins to elucidate binding sites and functional consequences. This article focuses on the methodological approaches for analyzing the outcomes of labeling with a specific photoaffinity probe, this compound. This compound, featuring a galactopyranoside moiety for molecular recognition and a diazirine group for photo-induced crosslinking, holds potential for probing galactose-binding proteins such as antigalactans and enzymes like β-galactosidase.
Comparative Analysis with Other Glycan Based Probes and Labeling Technologies
Advantages and Limitations of Diazirine-Based Photoaffinity Labels vs. Other Chemistries
Photoaffinity labeling (PAL) is a powerful technique for identifying molecular interactions by generating a covalent bond between a probe and its binding partner upon light activation. nih.gov The choice of the photoreactive group is critical, with diazirines, benzophenones, and aryl azides being the most common. nih.govresearchgate.net Probes like 3-Azi-1-methoxybutylgalactopyranoside utilize a diazirine, a group with a distinct set of advantages and limitations compared to other photo-cross-linkers.
Advantages of Diazirines:
Small Size: Diazirines are among the smallest photoreactive groups, which minimizes the risk that the label will sterically hinder or alter the natural binding interactions of the parent molecule. researchgate.netrsc.orgbeilstein-journals.org This is particularly advantageous in glycan research, where subtle structural changes can significantly impact recognition.
High Reactivity and Short Lifetime: Upon activation with UV light (typically ~350 nm), diazirines form highly reactive carbene intermediates. nih.govbeilstein-journals.org These carbenes have a very short half-life, which is beneficial for capturing specific interactions, as it rapidly forms covalent bonds with nearby molecules, minimizing non-specific labeling. nih.gov
Efficient Activation: Diazirine-based probes often require shorter irradiation periods to achieve high labeling yields compared to other groups like benzophenones. rsc.org This reduces the potential for cellular damage caused by prolonged UV exposure. researchgate.net
Chemical Stability: The diazirine ring is robust, showing stability across a range of pH values and resistance to nucleophiles in the absence of light. beilstein-journals.org
Limitations of Diazirines:
Formation of Diazo Isomers: A significant drawback is that upon irradiation, a portion of the diazirine can isomerize into a longer-lived, reactive diazo compound. nih.govnih.gov This diazo intermediate can act as an alkylating agent, potentially leading to non-specific labeling that is independent of the initial binding event. nih.govharvard.edu
Reactivity Bias: While carbenes are considered highly reactive, studies have shown that alkyl diazirines (a common type) exhibit a labeling preference for acidic amino acid residues like aspartate and glutamate. harvard.educhemrxiv.org This bias stems from the reactivity of the diazo intermediate and can influence the interpretation of labeling results. nih.gov
The following table provides a comparative overview of the most commonly used photoreactive groups in PAL.
| Feature | Diazirines | Benzophenones | Aryl Azides |
|---|---|---|---|
| Size | Small, minimal steric hindrance. researchgate.netrsc.org | Bulky, may interfere with binding. nih.govrsc.org | Relatively small, but larger than diazirines. rsc.org |
| Activation Wavelength | ~350-380 nm, less damaging to cells. nih.govresearchgate.net | ~350-365 nm, less damaging to cells. nih.gov | <300 nm, higher potential for protein damage. nih.gov |
| Reactive Intermediate | Carbene (highly reactive). nih.gov | Triplet diradical. nih.gov | Nitrene. nih.gov |
| Key Advantage | Small size and rapid, efficient labeling. rsc.org | Inert to water; can be repeatedly excited. nih.gov | Well-established chemistry. |
| Key Limitation | Forms reactive diazo isomer, leading to potential non-specific labeling. nih.govnih.gov | Bulky size and requires prolonged irradiation, which can increase non-specific labeling. nih.gov | Low cross-linking yields; can photoisomerize to less reactive species. rsc.org |
Comparison with Other Reactive Groups for Proximity Labeling (e.g., Benzotriazole (B28993) Chemistry)
Beyond photo-activated cross-linking, other strategies for proximity labeling exist that rely on chemical reactivity rather than light. One such emerging method utilizes benzotriazole (BTA) chemistry for affinity labeling. nih.gov This approach offers a fundamentally different mechanism for covalently capturing binding partners.
Unlike PAL, where a photoreactive group is activated by an external light source, BTA-based probes are "always active" but exhibit low intrinsic reactivity. nih.govchemrxiv.org The probe consists of a ligand for the protein of interest, linked to a benzotriazole moiety. When the ligand binds to its target, it brings the BTA group into high effective concentration near nucleophilic amino acid residues (primarily lysine) within the binding pocket. nih.gov This proximity-driven effect dramatically accelerates the reaction, leading to the selective and covalent labeling of the target protein. nih.govchemrxiv.org
The key distinctions between diazirine-based photoaffinity labeling and benzotriazole-based proximity labeling are summarized below.
| Feature | Diazirine-Based Photoaffinity Labeling | Benzotriazole-Based Proximity Labeling |
|---|---|---|
| Activation Method | External UV light (~350 nm). beilstein-journals.org | Proximity-driven chemical reaction; no external trigger needed. nih.gov |
| Reactive Species | Highly reactive, short-lived carbene. nih.gov | Electrophilic benzotriazole group. nih.gov |
| Temporal Control | High; covalent bond formation is initiated precisely by UV irradiation. | Lower; reaction begins as soon as the probe engages with the target. |
| Targeted Residues | Broad reactivity with many C-H, O-H, and N-H bonds, though biases exist. nih.gov | Highly selective for nucleophilic residues, primarily lysine. nih.gov |
| Reaction Speed | Cross-linking is nearly instantaneous upon carbene formation. | Very rapid reaction rates (half-time of seconds) once binding occurs. nih.gov |
In essence, diazirine PAL provides excellent temporal control, allowing researchers to "trap" interactions at a specific moment. In contrast, BTA chemistry offers an elegant method for selective labeling without the need for specialized equipment for photoactivation, relying instead on the intrinsic affinity of the ligand-protein interaction to drive the covalent modification. nih.gov
Orthogonal Chemical Strategies in Glycoconjugate Research and Probe Development
The development and application of probes like this compound are part of a broader field of research that relies on orthogonal chemical strategies. A chemical reaction is considered orthogonal if it can proceed within a complex biological environment without interfering with or being affected by native biochemical processes. cas.org This concept is central to modern glycobiology for studying, visualizing, and manipulating glycans in living systems. nih.govresearchgate.net
Several key orthogonal strategies are employed in glycoconjugate research:
Metabolic Glycoengineering (MGE): This technique involves introducing unnatural monosaccharide analogues containing a bioorthogonal "chemical reporter" group (such as an azide (B81097) or an alkyne) to cells. nih.gov The cell's metabolic machinery incorporates these sugars into its glycoconjugates. The chemical reporter on the cell surface can then be selectively reacted with a probe carrying a complementary functional group (e.g., a fluorescent tag or biotin) via a bioorthogonal reaction. cas.org This allows for the specific labeling and visualization of newly synthesized glycans.
Bioorthogonal Ligation Reactions: The success of MGE relies on highly specific and efficient bioorthogonal reactions. The most prominent examples include:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often called "click chemistry," this reaction forms a stable triazole linkage between an azide and a terminal alkyne. It is highly efficient but requires a copper catalyst that can be toxic to cells, although ligands have been developed to mitigate this issue. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, this "copper-free click chemistry" uses a strained cyclooctyne (B158145) that reacts rapidly with an azide. nih.gov This has made it a widely used tool for in vivo labeling.
Orthogonal One-Pot Glycosylation: In the realm of chemical synthesis, orthogonal strategies are crucial for building complex oligosaccharides. researchgate.net This involves using different protecting groups on the sugar building blocks that can be removed under specific conditions without affecting the others. This allows for the sequential and controlled assembly of glycan chains in a single reaction vessel ("one-pot"), which streamlines the synthesis of complex structures for biological studies. nih.gov
These orthogonal strategies provide a powerful toolkit for glycobiology. They enable researchers to tag, track, and isolate specific glycan populations, offering insights into their dynamic roles in health and disease that would be unattainable through traditional biochemical or genetic methods alone. cas.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 3-Azi-1-methoxybutylgalactopyranoside, and how can they be addressed methodologically?
- Answer : The synthesis involves regioselective azide substitution at the 3-position and methoxy protection at the 1-position. Common challenges include:
- Protection/deprotection strategies : Use benzyl or trityl groups for hydroxyl protection, as demonstrated in analogous galactopyranoside syntheses .
- Azide introduction : Employ Mitsunobu conditions or nucleophilic displacement with NaN₃ under controlled anhydrous conditions to avoid side reactions.
- Purification : Column chromatography with silica gel (e.g., hexane/EtOAc gradients) is critical for isolating intermediates .
Q. How can NMR spectroscopy validate the structure of this compound?
- Answer : Key NMR signals include:
- ¹H NMR : Methoxy protons (δ ~3.3–3.5 ppm), azide-adjacent protons (δ ~3.8–4.2 ppm), and butyl chain protons (δ ~1.2–1.6 ppm).
- ¹³C NMR : Methoxy carbon (δ ~55–60 ppm), anomeric carbon (δ ~95–105 ppm), and azide-bearing carbon (δ ~65–70 ppm) .
- Cross-validation : Compare with spectra of structurally related compounds (e.g., methyl 3-amino-3,6-dideoxy-α-D-galactopyranoside ).
Q. What are the primary applications of azide-functionalized galactopyranosides in glycobiology?
- Answer : Azide groups enable bioorthogonal click chemistry (e.g., CuAAC with alkynes) for:
- Glycoconjugate synthesis (e.g., glycan arrays, glycoprotein labeling).
- Metabolic oligosaccharide engineering to study carbohydrate-mediated biological processes .
Advanced Research Questions
Q. How do conflicting NMR data for this compound derivatives arise, and how should researchers resolve them?
- Answer : Contradictions may stem from:
- Solvent effects : Polar solvents (e.g., D₂O) shift proton signals due to hydrogen bonding.
- Conformational flexibility : Axial vs. equatorial substituents alter coupling constants (e.g., J₃,4 values in galactopyranosides ).
- Resolution : Use high-field NMR (≥500 MHz), isotopic labeling (¹³C/¹⁵N), and dynamic NMR experiments to probe rotameric equilibria .
Q. What computational methods are suitable for predicting the reactivity of this compound in click chemistry?
- Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for azide-alkyne cycloadditions.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
- Validation : Cross-reference with experimental kinetic data (e.g., second-order rate constants) from stopped-flow spectroscopy .
Q. How can isotopic labeling (e.g., ¹³C, ²H) enhance mechanistic studies of this compound in enzymatic assays?
- Answer :
- Site-specific labeling : Introduce ¹³C at the azide-bearing carbon to track metabolic incorporation via NMR or mass spectrometry.
- Deuterium labeling : Use ²H-labeled butyl chains to study membrane permeability in cell-based assays .
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in galactopyranoside derivatives?
- Answer :
- Multivariate regression : Correlate substituent electronic effects (Hammett σ values) with bioactivity.
- Principal Component Analysis (PCA) : Identify outliers in datasets (e.g., IC₅₀ values from enzyme inhibition assays).
- Bayesian modeling : Quantify uncertainty in structure-activity relationships (SARs) .
Methodological Resources
Key experimental protocols for handling azide-containing galactopyranosides:
- Safety : Avoid concentrated azides (explosive risk); use dilute solutions (<1 M) and inert atmospheres.
- Storage : Keep at –20°C under argon to prevent hydrolysis.
- Characterization : Combine ESI-MS (for molecular ion confirmation) and IR spectroscopy (azide stretch: ~2100 cm⁻¹) .
Q. How to design a controlled study comparing this compound with its non-azidated analogs?
- Variables : Include negative controls (e.g., methoxybutylgalactopyranoside without azide) and positive controls (e.g., commercially available azidated sugars).
- Metrics : Quantify reaction yields, click kinetics (k₂), and cytotoxicity (via MTT assays) .
Data Presentation Guidelines
- Tables : Include substituent effects on reaction yields (e.g., benzyl vs. trityl protection ).
- Figures : Annotate NMR spectra with assignments and coupling constants .
- Statistical reporting : Provide p-values, confidence intervals, and effect sizes for bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
